
n-Butylglutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Butylglutamine is an organic compound that belongs to the class of amino acid derivatives It is a derivative of glutamine, where the amino group is substituted with a butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Butylglutamine can be achieved through several methods. One common approach involves the reaction of glutamine with n-butylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where glutamine and n-butylamine are mixed in the presence of a catalyst. The reaction is conducted at high temperatures (160-220°C) and pressures (0.3-0.8 MPa) to optimize yield and efficiency . The product is then purified through distillation and other separation techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
n-Butylglutamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield butylglutamic acid, while reduction can produce butylglutamine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
n-Butylglutamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a substrate in enzymatic reactions and is used in studies of amino acid metabolism.
Medicine: It has potential therapeutic applications due to its role in cellular metabolism and protein synthesis.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mecanismo De Acción
The mechanism of action of n-Butylglutamine involves its interaction with various molecular targets and pathways. It is known to participate in the synthesis of proteins and nucleotides by serving as a nitrogen donor. It also plays a role in the regulation of cellular metabolism and energy production by entering the Krebs cycle as an intermediate .
Comparación Con Compuestos Similares
Similar Compounds
Glutamine: The parent compound of n-Butylglutamine, involved in protein synthesis and nitrogen metabolism.
n-Butylamine: A simpler amine that serves as a precursor in the synthesis of this compound.
Glutamic Acid: Another amino acid derivative involved in neurotransmission and protein synthesis.
Uniqueness
This compound is unique due to its butyl substitution, which imparts different chemical properties and reactivity compared to its parent compound, glutamine. This modification allows it to participate in unique chemical reactions and makes it suitable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C9H18N2O3 |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-(butylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C9H18N2O3/c1-2-3-6-11-7(9(13)14)4-5-8(10)12/h7,11H,2-6H2,1H3,(H2,10,12)(H,13,14)/t7-/m0/s1 |
Clave InChI |
OZPYLDGPUIAEQJ-ZETCQYMHSA-N |
SMILES isomérico |
CCCCN[C@@H](CCC(=O)N)C(=O)O |
SMILES canónico |
CCCCNC(CCC(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


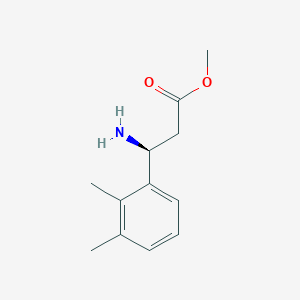
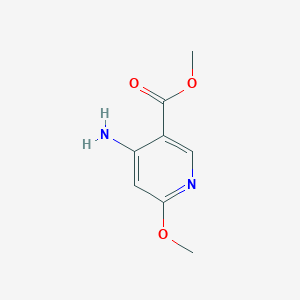
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11728815.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11728820.png)



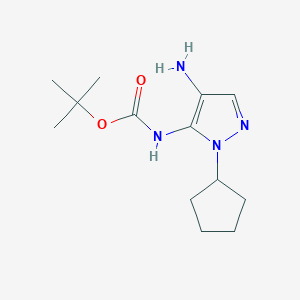
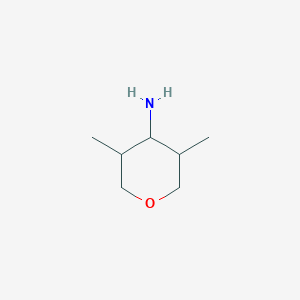
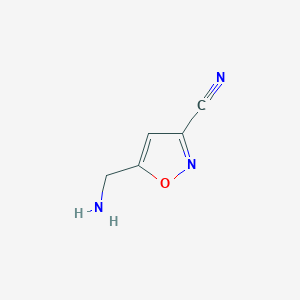
![Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11728863.png)
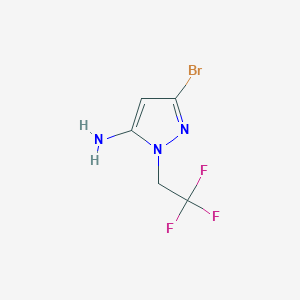
![2-[(Z)-[(2-chlorophenyl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B11728874.png)
![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11728887.png)
